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Compound of Interest

Compound Name: 2-Methoxy-5-methylnicotinic acid

Cat. No.: B571803

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-Methoxy-5-methylnicotinic acid (CAS No. 1227594-72-0), a substituted pyridine
derivative of interest in medicinal chemistry and organic synthesis. Due to the limited
availability of published experimental spectra for this specific compound, this guide presents
predicted data based on the analysis of its structural features and comparison with related
nicotinic acid derivatives. The information herein serves as a valuable resource for the
characterization and identification of 2-Methoxy-5-methylnicotinic acid.

Chemical Structure and Properties

o Systematic Name: 2-Methoxy-5-methylpyridine-3-carboxylic acid
e Molecular Formula: CsHsNO3

e Molecular Weight: 167.16 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-Methoxy-5-methylnicotinic acid. These
predictions are based on established principles of spectroscopy and data from analogous
structures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data (in CDClIs, 400 MHZz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.1-8.3 d 1H H-6 (Aromatic)
~7.9-8.1 d 1H H-4 (Aromatic)
~4.0 s 3H OCHs (Methoxy)
~2.4 S 3H CHs (Methyl)
110130 or s 1H COOH (Carboxylic
Acid)
Table 2: Predicted 3C NMR Data (in CDClIs, 100 MHz)
Chemical Shift (6, ppm) Assignment
~165-170 C=0 (Carboxylic Acid)
~160 - 165 C-2 (C-OCHs)
~145 - 150 C-6
~135-140 C-4
~125 - 130 C-5 (C-CHs)
~110- 115 C-3 (C-COOH)
~53 - 56 OCHs (Methoxy)
~18-22 CHs (Methyl)
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (Carboxylic acid
2500-3300 Broad _

dimer)
~3000-3100 Medium C-H stretch (Aromatic)
~2950-3000 Medium C-H stretch (Methyl/Methoxy)
~1700-1730 Strong C=0 stretch (Carboxylic acid)

) C=C and C=N stretch (Pyridine

~1580-1610 Medium-Strong )

ring)
~1450-1480 Medium C-H bend (Methyl)
~1250-1300 Strong C-O stretch (Aryl ether)
~1020-1050 Medium C-O stretch (Methoxy)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Interpretation
167 [M]* (Molecular ion)
152 [M - CHs]*

150 [M - OHJ*

122 [M - COOH]*

108 [M - COOH - CH2]*

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data

presented above. These protocols are standard for the analysis of solid organic compounds

like 2-Methoxy-5-methylnicotinic acid.
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NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 2-Methoxy-5-methylnicotinic acid in
approximately 0.7 mL of a deuterated solvent (e.g., CDCIls or DMSO-ds) in a standard 5 mm
NMR tube.

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 1H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2
seconds.

o Process the data with Fourier transformation, phase correction, and baseline correction.
e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: 1024 or more scans, spectral width of 200-250 ppm, relaxation delay
of 2-5 seconds.

o Process the data similarly to the *H spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid sample directly onto the ATR crystal.
o Apply pressure using the anvil to ensure good contact.
e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
o Data Acquisition:

o Collect a background spectrum of the empty ATR crystal.
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o Collect the sample spectrum.
o Typically, 16-32 scans are co-added at a resolution of 4 cm~2.

o The data is typically collected in the range of 4000-400 cm™1,

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable
volatile solvent like methanol or acetonitrile.

e Instrumentation: A mass spectrometer with an appropriate ionization source (e.g.,
Electrospray lonization - ESI or Electron Impact - El).

o Data Acquisition (ESI):
o Infuse the sample solution into the ESI source.
o Acquire the mass spectrum in positive or negative ion mode.
o Typical mass range: m/z 50-500.

o Data Acquisition (EI):

o Introduce the sample via a direct insertion probe or after separation by Gas
Chromatography (GC).

o Use a standard electron energy of 70 eV.

o Acquire the mass spectrum over a similar mass range.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of 2-Methoxy-5-methylnicotinic acid.
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Sample Preparation

Synthesis & Purification of
2-Methoxy-5-methylnicotinic acid

Dissolve in . Dissolve in
deuterated solvent Solid sample (ATR) volatile solvent

Spectroscopic Analysis

NMR Spectroscopy IR Spectroscopy Mass Spectrometry
(*H and 13C) (FT-IR) (ESl or EIl)

Click to download full resolution via product page
Caption: Workflow for Spectroscopic Analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxy-5-methylnicotinic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b571803#spectroscopic-data-of-2-methoxy-5-
methylnicotinic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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